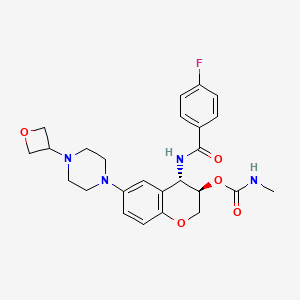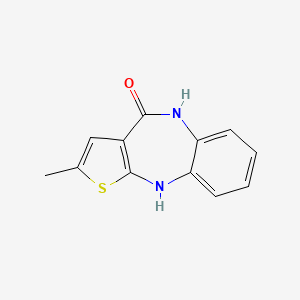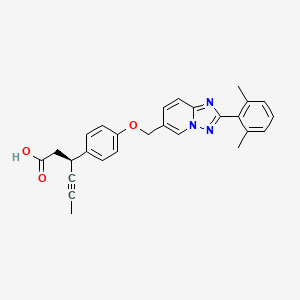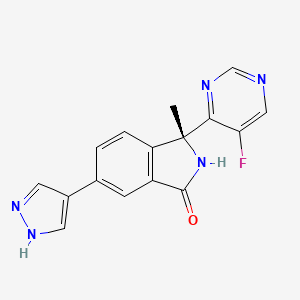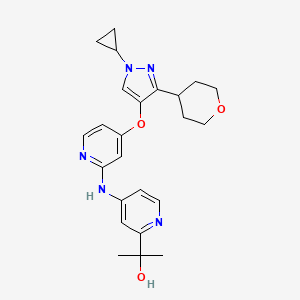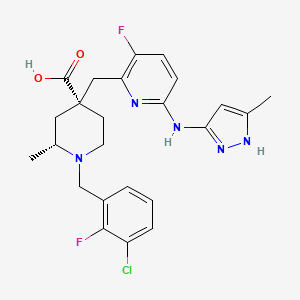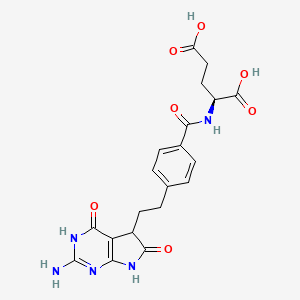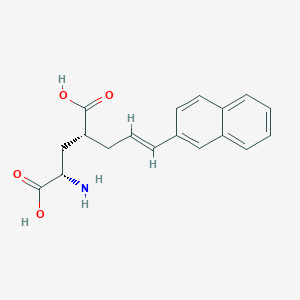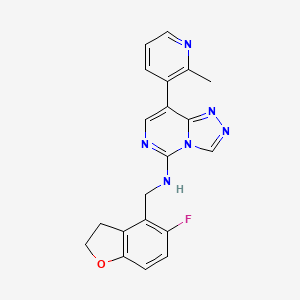
MAK683
Vue d'ensemble
Description
MAK683 est un inhibiteur oral puissant et sélectif du complexe de répression polycomb 2 (PRC2), ciblant spécifiquement la sous-unité de développement de l'ectoderme embryonnaire (EED). Le PRC2 est impliqué dans la répression transcriptionnelle des gènes par la triméthylation de l'histone H3 au niveau de la lysine 27 (H3K27me3). Une dysrégulation de cette voie est associée à diverses malignités, faisant de this compound un candidat prometteur pour le traitement du cancer .
Mécanisme D'action
Target of Action
MAK683, also known as EED inhibitor-1, primarily targets the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex is composed of several subunits, including Enhancer of Zeste Homolog 2 (EZH2) and Embryonic Ectoderm Development (EED) . These subunits play a crucial role in regulating transcription via trimethylation of histone H3 at lysine 27 (H3K27me3) .
Mode of Action
Upon administration, this compound selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3). This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase EZH2 . This impairment of EED binding to H3K27me3 is the primary mode of action of this compound .
Biochemical Pathways
The PRC2 complex, which this compound targets, regulates transcription via trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of this pathway can lead to tumorigenesis in several diseases . By inhibiting the interaction between EED and H3K27me3, this compound modifies the epigenetic status of target genes, including cell cycle control genes .
Pharmacokinetics
this compound is well absorbed with a median Tmax of 1-4 hours across cohorts. The pharmacokinetic exposure (Cmax, AUC) generally increases with dose over the entire dose range. The apparent terminal half-life (geometric mean) is 2.5–6.6 hours across cohorts and remains constant over time .
Result of Action
The inhibition of the PRC2 complex by this compound leads to substantial on-treatment reductions from baseline in the H3K27me3/H3 ratio across doses. This reduction is proportional to cumulative this compound AUC, with a trend towards greater reductions at higher baseline H3K27me3 . This demonstrates the molecular and cellular effects of this compound’s action.
Analyse Biochimique
Biochemical Properties
MAK683 selectively binds to the domain of EED that interacts with trimethylated lysine 27 on histone 3 (H3K27me3) . This binding leads to a conformational change in the EED H3K27me3-binding pocket and prevents the interaction of EED with the histone methyltransferase enhancer zeste homolog 2 (EZH2) . This interaction impairs the ability of PRC2 to trimethylate H3K27, leading to transcriptional repression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment led to substantial reductions in the H3K27me3/H3 ratio .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EED-H3K27me3 binding site, which impairs the allosteric activation of PRC2 . This prevents the interaction of EED with EZH2, thereby inhibiting the methylation of H3K27 and leading to transcriptional repression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound is well absorbed with a median Tmax of 1-4 hours across cohorts . The apparent terminal half-life was 2.5–6.6 hours across cohorts and constant over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study involving rats, it was found that this compound was well absorbed and demonstrated high oral exposure and moderate to high oral bioavailability at the dose of 1-2 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of PRC2, which regulates transcription via trimethylation of H3K27 . It interacts with the enzyme EZH2 and the cofactor EED, which are part of the PRC2 complex .
Méthodes De Préparation
MAK683 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau triazolopyrimidine. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau triazolopyrimidine : Ceci est réalisé par la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée avec divers substituants pour améliorer son affinité de liaison et sa sélectivité pour la sous-unité EED.
Purification : Le composé final est purifié à l'aide de techniques chromatographiques pour garantir une pureté et un rendement élevés
Analyse Des Réactions Chimiques
MAK683 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites.
Réduction : L'aldéhyde formé par l'oxydation du cycle dihydrofurane peut être réduit pour former de l'O-hydroxyethylphenol.
Substitution : This compound peut subir des réactions de substitution, en particulier impliquant la partie pyridine.
Les réactifs et les conditions courants utilisés dans ces réactions incluent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions incluent divers métabolites hydroxylés, oxydés et réduits .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de l'épigénétique :
Traitement du cancer : this compound est étudié pour son potentiel à traiter diverses malignités, notamment le lymphome diffus à grandes cellules B (DLBCL). .
Recherche épigénétique : this compound est un outil précieux pour étudier le rôle du PRC2 dans la régulation des gènes et les modifications épigénétiques.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs du PRC2 avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
This compound exerce ses effets en inhibant allostériquement la liaison de la sous-unité EED à H3K27me3. Cette inhibition perturbe la fonction du PRC2, conduisant à la réactivation des gènes qui sont normalement réprimés par ce complexe. La cible moléculaire principale de this compound est la sous-unité EED du PRC2, et la voie impliquée inclut l'inhibition de la méthylation des histones au niveau de H3K27 .
Applications De Recherche Scientifique
MAK683 has several scientific research applications, particularly in the fields of oncology and epigenetics:
Cancer Treatment: this compound is being investigated for its potential to treat various malignancies, including diffuse large B-cell lymphoma (DLBCL). .
Epigenetic Research: this compound is a valuable tool for studying the role of PRC2 in gene regulation and epigenetic modifications.
Drug Development: This compound serves as a lead compound for the development of new PRC2 inhibitors with improved efficacy and safety profiles.
Comparaison Avec Des Composés Similaires
MAK683 est unique par rapport aux autres inhibiteurs du PRC2 en raison de sa forte sélectivité et de sa puissance pour la sous-unité EED. Les composés similaires incluent :
EED226 : Un autre inhibiteur d'EED qui a servi de précurseur à this compound.
Inhibiteurs d'EZH2 : Des composés comme le tazemétostat ciblent la sous-unité EZH2 du PRC2.
This compound se démarque par sa capacité à inhiber allostériquement EED, offrant une approche nouvelle pour cibler le PRC2 dans la thérapie contre le cancer .
Propriétés
IUPAC Name |
N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O/c1-12-13(3-2-7-22-12)16-10-24-20(27-11-25-26-19(16)27)23-9-15-14-6-8-28-18(14)5-4-17(15)21/h2-5,7,10-11H,6,8-9H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIBABIFOBYHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951408-58-4 | |
| Record name | MAK-683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951408584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAK-683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K446Z8N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


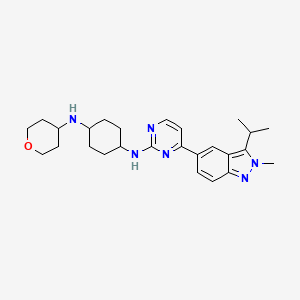
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)
